1,2,2,3,3,4,4-heptadeuteriobutan-1-one

Description

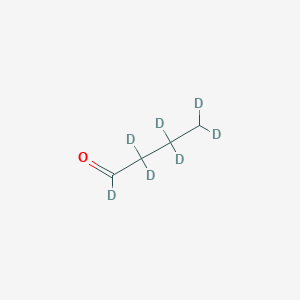

1,2,2,3,3,4,4-Heptadeuteriobutan-1-one is a deuterated derivative of butan-1-one (methyl ethyl ketone, MEK), where seven hydrogen atoms are replaced by deuterium (²H) at specific positions. The molecular formula is C₄D₇H₀O, with deuterium substitution at carbons 1, 2, 3, and 4. This isotopic labeling significantly alters its physical and chemical behavior compared to the protiated form. Deuterated compounds like this are critical in kinetic studies, nuclear magnetic resonance (NMR) spectroscopy, and mechanistic investigations due to the kinetic isotope effect (KIE) and reduced vibrational frequencies in C–D bonds .

Properties

IUPAC Name |

1,2,2,3,3,4,4-heptadeuteriobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D2,2D2,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-VNEWRNQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])C([2H])([2H])C(=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4-heptadeuteriobutan-1-one typically involves the deuteration of butyraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of butyraldehyde and deuterium gas over a catalyst bed, ensuring efficient and consistent deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4-heptadeuteriobutan-1-one undergoes various chemical reactions typical of aldehydes. These include:

Oxidation: Conversion to butyric acid.

Reduction: Conversion to butanol.

Condensation: Formation of larger molecules through aldol condensation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Condensation: Base catalysts such as sodium hydroxide (NaOH) are typically employed.

Major Products

Oxidation: Butyric acid.

Reduction: Butanol.

Condensation: β-hydroxybutyraldehyde or other aldol products.

Scientific Research Applications

1,2,2,3,3,4,4-heptadeuteriobutan-1-one is widely used in scientific research due to its stable isotope labeling. Applications include:

Chemistry: Used in reaction mechanism studies and kinetic isotope effect experiments.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4-heptadeuteriobutan-1-one is primarily related to its role as a tracer molecule. The deuterium atoms allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study molecular interactions, reaction pathways, and metabolic processes with high accuracy .

Comparison with Similar Compounds

Data Table: Comparative Properties

*Estimated based on isotopic trends.

†Predicted from fluorinated analog data.

‡From refrigerant tables in .

Research Findings

- Kinetic Isotope Effects (KIE): Deuterium substitution at alpha positions reduces enolization rates by stabilizing transition states through heavier isotopic mass, as shown in studies of deuterated acetone .

- Spectroscopic Utility : The deuterated compound’s reduced ¹H NMR signal interference makes it ideal for solvent suppression in complex mixtures.

- Environmental Behavior: Unlike fluorinated cyclobutanones, which form persistent hydrate intermediates , deuterated butanone degrates similarly to MEK but with isotopic fractionation.

Biological Activity

1,2,2,3,3,4,4-Heptadeuteriobutan-1-one is a deuterated ketone that has garnered interest in various fields of biological research. Its unique isotopic composition allows for distinct tracing and analysis in metabolic studies. This article aims to explore the biological activity of this compound through a synthesis of available literature, case studies, and research findings.

This compound is a modified version of butanone where hydrogen atoms are replaced by deuterium. This alteration affects its physical properties and metabolic pathways. The compound can be synthesized through various methods including deuteration of butanone using deuterated reagents.

Antioxidant Activity

Research indicates that deuterated compounds often exhibit altered antioxidant properties compared to their non-deuterated counterparts. A study highlighted that deuterated ketones can enhance the stability of reactive oxygen species (ROS), potentially leading to improved antioxidant activity. The presence of deuterium may influence the kinetics of radical reactions due to the kinetic isotope effect (KIE) .

Metabolic Studies

Deuterated compounds like this compound are valuable in metabolic research. They allow for precise tracking of metabolic pathways in vivo and in vitro. For instance, studies have utilized this compound to trace lipid metabolism and energy production pathways in cellular models .

Case Studies

Several case studies have explored the implications of using deuterated compounds in pharmacological contexts:

- Case Study 1 : In a study investigating the effects of deuterated ketones on cancer cell lines, this compound was shown to induce apoptosis in specific cancer types by modulating metabolic pathways related to energy production .

- Case Study 2 : Another research focused on the neuroprotective effects of this compound demonstrated its ability to mitigate oxidative stress in neuronal cells. The study concluded that the compound could be a potential candidate for neuroprotective therapies .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects include:

- Kinetic Isotope Effect : The presence of deuterium alters reaction rates and pathways.

- Modulation of Enzymatic Activity : Deuterated compounds can influence enzyme kinetics and substrate interactions.

- Stabilization of Reactive Species : Enhanced stability against oxidative degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.